- Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation, China, , ,

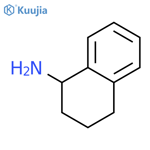

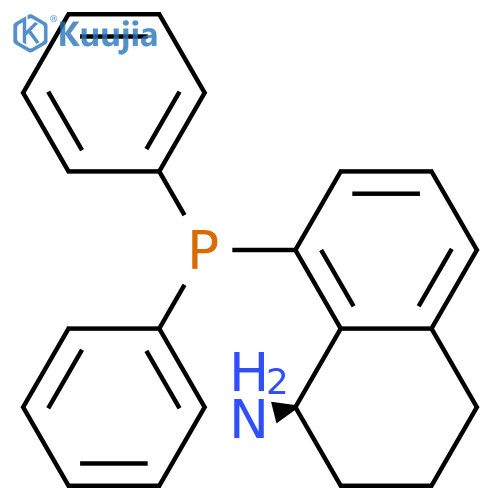

Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)

960128-64-7 structure

Nome del prodotto:(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Numero CAS:960128-64-7

MF:C22H22NP

MW:331.390546321869

MDL:MFCD16621442

CID:1004424

PubChem ID:329763420

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

- (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi

- (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)

-

- MDL: MFCD16621442

- Inchi: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1

- Chiave InChI: KTWOFTBMHDQUEE-HXUWFJFHSA-N

- Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N

Proprietà calcolate

- Massa esatta: 331.14900

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 24

- Conta legami ruotabili: 3

Proprietà sperimentali

- Punto di fusione: 120-127 °C

- Solubilità: Insuluble (6.6E-4 g/L) (25 ºC),

- PSA: 39.61000

- LogP: 4.48120

- Attività ottica: [α]22/D −55.0°, c = 0.5 in chloroform

- Sensibilità: Air Sensitive

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 3335

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26

-

Identificazione dei materiali pericolosi:

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Dati doganali

- CODICE SA:2931900090

- Dati doganali:

Codice doganale cinese:

2931900090Panoramica:

293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

Riassunto:

2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D748136-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

$95 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7143-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | min.97% | 250mg |

1539.0CNY | 2021-07-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023237-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

¥816 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716685-250MG |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250MG |

¥908.63 | 2022-02-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19440-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine... |

960128-64-7 | 1g |

¥1656.0 | 2021-09-08 | ||

| abcr | AB268660-1 g |

(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene, 97%; . |

960128-64-7 | 97% | 1 g |

€359.00 | 2023-07-20 | |

| Alichem | A219006016-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 95% | 1g |

$207.90 | 2023-08-31 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601026-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 100mg |

¥650.0 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R115643-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

¥679.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R115643-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 1g |

¥1512.90 | 2023-09-01 |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

Riferimento

- Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands, Angewandte Chemie, 2007, 46(41), 7810-7813

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium , Chlorodimethylsilane Solvents: Diethyl ether ; 0 °C

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Diethyl phosphite Catalysts: 1,10-Phenanthroline , Copper oxide (Cu2O)

1.2 -

1.2 -

Riferimento

- Copper catalyzed halogenation and reaction products, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Riferimento

- Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

Riferimento

- A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions, ChemCatChem, 2016, 8(8), 1495-1499

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

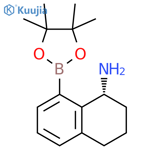

- (1R)-1,2,3,4-Tetrahydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine

- (1R)-tetralin-1-amine

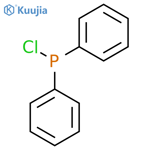

- Chlorodiphenylphosphine

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Letteratura correlata

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine) Prodotti correlati

- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)

- 32815-17-1(rel-1-(1R,5S)-5-Hydroxy-2,2,3,3,5-pentamethylcyclopentylethanone)

- 2138105-60-7(3-(3-cyano-5-fluorophenyl)-2,2-difluoropropanoic acid)

- 1805102-66-2(Ethyl 6-amino-2-bromo-3-(difluoromethyl)pyridine-4-acetate)

- 1806822-09-2(3-(Chloromethyl)-5-(difluoromethyl)-2,4-diiodopyridine)

- 2229111-24-2(tert-butyl N-4-(1-amino-2-methoxypropan-2-yl)-3-chlorophenylcarbamate)

- 2228765-59-9(4,4-difluoro-2-hydroxy-2-methyl-4-phenylbutanoic acid)

- 2940945-27-5(9-Bromo-7-methyl-3,4-dihydropyrazino[2,1-C][1,2,4]thiadiazine 2,2-dioxide)

- 2227724-27-6(methyl (3S)-3-hydroxy-3-1-(2-methylpropyl)-1H-pyrazol-5-ylpropanoate)

- 1699470-30-8(4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methyl-1H-pyrazol-3-yl)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:960128-64-7)(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):158.0/593.0